molecular formula C21H12O B12641387 12H-Indeno(1,2b)phenanthren-12-one CAS No. 86854-00-4

12H-Indeno(1,2b)phenanthren-12-one

Cat. No.: B12641387
CAS No.: 86854-00-4
M. Wt: 280.3 g/mol
InChI Key: TWYPWKPLRUIETK-UHFFFAOYSA-N
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Description

12H-Indeno(1,2b)phenanthren-12-one is a polycyclic aromatic ketone characterized by a fused indeno-phenanthrene framework with a ketone group at the 12th position. The ketone group enhances polarity, influencing solubility and chemical behavior compared to non-oxygenated PAHs .

Properties

CAS No.

86854-00-4

Molecular Formula

C21H12O

Molecular Weight

280.3 g/mol

IUPAC Name

pentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one

InChI

InChI=1S/C21H12O/c22-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)21/h1-12H

InChI Key

TWYPWKPLRUIETK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=O)C5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12H-Indeno(1,2b)phenanthren-12-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of palladium-catalyzed coupling reactions, followed by cyclization and oxidation steps .

Industrial Production Methods: While detailed industrial production methods for 12H-Indeno(1,2b)phenanthren-12-one are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 12H-Indeno(1,2b)phenanthren-12-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group into an alcohol or other functional groups.

    Substitution: Aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 12H-Indeno(1,2b)phenanthren-12-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: Research in biology and medicine explores the potential of this compound in drug development. Its polycyclic structure may interact with biological targets, offering possibilities for therapeutic applications.

Industry: In the industrial sector, 12H-Indeno(1,2b)phenanthren-12-one could be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 12H-Indeno(1,2b)phenanthren-12-one involves its interaction with molecular targets through its aromatic rings and ketone group. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in drug development, the compound might bind to enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

12H-Indeno[1,2-b]phenanthrene (CAS 248-83-9)

  • Structure : Parent hydrocarbon lacking the ketone group.
  • Molecular Formula : C21H14
  • Molecular Weight : 266 g/mol
  • Key Properties: Non-polar, highly planar structure. Length-to-breadth (L/B) ratio: 1.855, indicative of a compact, fused aromatic system .
  • Reactivity : Prone to electrophilic substitution reactions (e.g., nitration, sulfonation).
  • Toxicity: Likely carcinogenic, as typical for high-molecular-weight PAHs.

1,3-Indandione Derivatives (e.g., 2-[(4-Chlorophenyl)phenylacetyl]-1,3-indandione)

  • Structure : Contains two ketone groups (1,3-diketone) with aromatic substituents.
  • Key Properties: Higher polarity and water solubility compared to mono-ketones. Reactivity: Chelates metal ions and participates in condensation reactions.
  • Applications: Used as rodenticides (e.g., chlorophacinone) due to anticoagulant properties .

Oxygenated PAHs (e.g., Anthraquinones)

  • Structure : Feature fused aromatic rings with ketone groups.
  • Key Differences: Anthraquinones (e.g., 9,10-anthraquinone) are less planar than indeno-phenanthrenones, reducing π-π stacking interactions. Higher thermal stability due to resonance stabilization of the diketone system.

Comparative Data Table

Compound CAS Number Formula Molecular Weight Functional Group L/B Ratio Key Applications
12H-Indeno(1,2b)phenanthren-12-one Not Available C20H12O* 268 (estimated) Ketone - Organic synthesis, materials
12H-Indeno[1,2-b]phenanthrene 248-83-9 C21H14 266 None 1.855 Environmental pollutant
1,3-Indandione derivatives Various Varies ~300–350 1,3-Diketone - Rodenticides, chelators

*Note: The molecular formula for 12H-Indeno(1,2b)phenanthren-12-one is inferred by replacing a CH2 group in the parent hydrocarbon with a carbonyl (C=O).

Research Findings and Implications

  • This property may reduce bioaccumulation but increase mobility in environmental systems.
  • Reactivity: The ketone enables nucleophilic additions (e.g., Grignard reactions) and photochemical transformations, unlike non-oxygenated PAHs .
  • Toxicity: Oxygenated PAHs generally exhibit lower carcinogenicity than parent hydrocarbons but may induce oxidative stress or endocrine disruption .

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